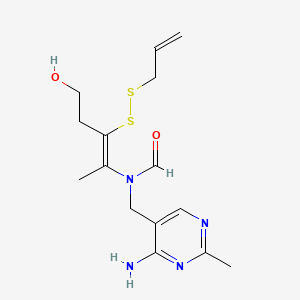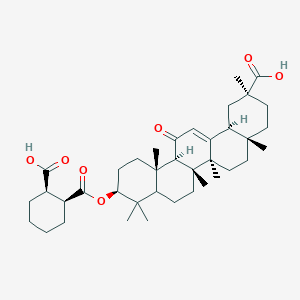
Allitiamina
Descripción general
Descripción
Allithiamine is an aminopyrimidine.
Aplicaciones Científicas De Investigación
Gestión de la Diabetes
La allitiamina ha sido estudiada por su potencial para aliviar la disfunción endotelial inducida por la hiperglucemia, que es una complicación común en la diabetes. Las investigaciones indican que la this compound puede suprimir el aumento de los productos finales de glicación avanzada (AGE) y reducir los cambios proinflamatorios, lo que la convierte en un compuesto prometedor para el manejo de las complicaciones relacionadas con la diabetes .
Propiedades Antioxidantes
Los estudios sugieren que la this compound ejerce un potente efecto antioxidante. Esta propiedad es beneficiosa para reducir el estrés oxidativo, que está implicado en diversas enfermedades crónicas, incluidas las enfermedades cardiovasculares y ciertos tipos de cáncer .
Efectos Antiinflamatorios
La this compound ha mostrado la capacidad antiinflamatoria más potente entre los derivados de la tiamina. Inhibe la producción de citocinas proinflamatorias y podría utilizarse para aliviar la inflamación en afecciones como la sepsis .
Modulación del Sistema Inmunitario
En el contexto de la respuesta inmunitaria, se ha observado que la this compound modula el flujo metabólico durante la activación de las células dendríticas. Esta modulación juega un papel en el control de la respuesta inmunitaria, lo que podría ser beneficioso para tratar la sepsis y otros estados hiperinflamatorios .
Regulación Metabólica
La this compound impacta las vías metabólicas al inhibir la acumulación de citrato impulsada por la glucosa. Este efecto sobre la regulación metabólica es fundamental para su acción antiinflamatoria y podría tener implicaciones terapéuticas para los trastornos metabólicos .
Potencial Nutracéutico
Dados sus efectos biológicos, la this compound podría considerarse un nutracéutico con el potencial de dirigirse a la patogenia de la diabetes mellitus y otras enfermedades metabólicas. Su papel en los nutracéuticos podría ampliarse para mejorar los resultados de salud en diversas condiciones .
Mecanismo De Acción
Target of Action
Allithiamine, also known as Thiamin-allyl-disulfid, targets the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in glucose and energy metabolism . Allithiamine also targets dendritic cells , modulating their metabolic flux during activation .
Mode of Action
Allithiamine interacts with its targets by acting as a coactivator of the PDC . This promotes the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, inhibiting the decomposition of pyruvate into lactic acid . In dendritic cells, allithiamine inhibits the lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production .
Biochemical Pathways
Allithiamine affects several biochemical pathways. It plays a role in the cellular respiration and oxidation of fatty acids . It also participates in energy production in the mitochondria and protein synthesis . Allithiamine significantly inhibits glucose-driven citrate accumulation , which is a key component of the citric acid cycle.
Pharmacokinetics
The pharmacokinetics of allithiamine are unique. Although it strongly increases thiamine levels in blood and liver, it has no significant effect in the brain . This suggests that allithiamine may have a different absorption mechanism and pharmacological profile than other thiamine derivatives .
Result of Action
The action of allithiamine results in several molecular and cellular effects. It has been found to alleviate hyperglycaemia-induced endothelial dysfunction due to its potent antioxidant and anti-inflammatory effect .
Action Environment
The action of allithiamine can be influenced by environmental factors. For instance, the presence of enzymes found in garlic can convert thiamine to allithiamine . Furthermore, the compound’s action may be affected by the individual’s nutritional status, as high doses of glucose in malnourished people can result in acute thiamine deficiency .
Propiedades
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h4,8,10,20H,1,5-7,9H2,2-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCAVNGLACHSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903716 | |
| Record name | Allithiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-44-9 | |
| Record name | Allithiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allithiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that the disulfide bond in allithiamine and its analogs plays a crucial role in their biological activity, potentially by interacting with intracellular thiols like thioredoxin and glutathione, ultimately affecting cellular redox balance [, ].
A: Studies have shown that allithiamine can attenuate inflammation. For instance, it significantly inhibited LPS-induced pro-inflammatory cytokine production and maturation in dendritic cells []. This anti-inflammatory effect might be linked to its modulation of metabolic flux during immune cell activation [].
ANone: The molecular formula of allithiamine is C19H28N4O3S2, and its molecular weight is 424.58 g/mol.
A: Yes, researchers have used polarography to investigate the electrochemical behavior of allithiamine []. Additionally, gas chromatography coupled with mass spectrometry has been utilized to analyze and quantify allithiamine in various samples, such as garlic extracts [].
A: Allithiamine is known to be unstable in its pure form [], particularly under alkaline conditions, where its synthetic rates increase rapidly [].
ANone: While allithiamine itself is not known to exhibit direct catalytic properties, its presence can influence enzymatic reactions. Research on the catalytic activity of allithiamine is limited.
ANone: While the provided research papers don't directly involve computational studies on allithiamine, such techniques could be valuable for understanding its interaction with biological targets and predicting its properties.
A: Studies on the SAR of allithiamine have primarily focused on the disulfide bond and its importance for biological activity [, ]. Synthesizing various analogs with different alkyl chains attached to the disulfide bond could provide further insights into its SAR.
A: Encapsulation techniques and the development of suitable delivery systems could potentially improve the stability and bioavailability of allithiamine [, ].
A: Research indicates that orally administered allithiamine is readily absorbed and leads to a rapid increase in thiamine activity in various tissues, including blood, red blood cells, cerebrospinal fluid, and urine [].
A: Studies have shown that allithiamine exhibits superior absorption and utilization compared to water-soluble thiamine salts, particularly in individuals with thiamine deficiency, such as alcoholics [, ].
A: Yes, several clinical trials have investigated the effects of allithiamine, primarily in the context of diabetic polyneuropathy [, ]. Results indicate that benfotiamine, a synthetic allithiamine, shows promising effects in improving neuropathy symptoms [, ].
ANone: There is limited information available regarding resistance mechanisms specifically associated with allithiamine.
A: Researchers are exploring targeted drug delivery approaches to enhance the therapeutic efficacy of allithiamine. Encapsulation in liposomes or nanoparticles could improve its delivery to specific tissues and cells [, ].
A: Allithiamine was discovered in Japan in 1951 by Fujiwara et al. during their research on the thiamine-masking effect of garlic [].
A: Early studies demonstrated that allithiamine exhibited greater biological activity compared to thiamine itself, particularly in improving thiamine deficiency symptoms [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl n-allyl-n-[(e)-2-methyl-3-[4-(4-amidinophenoxycarbonyl)-phenyl]propenoyl]amino acetate](/img/structure/B1231289.png)




![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)


![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1231301.png)




![1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE](/img/structure/B1231311.png)
